4Sc-203

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

4SC-203 mechanism of action kinase inhibitor

Mechanism of Action and Key Targets

4SC-203 is a small molecule multikinase inhibitor with potential antineoplastic activity. Its mechanism of action involves the selective inhibition of several key kinase targets involved in cancer cell proliferation and survival [1] [2].

The table below summarizes its primary targets and their therapeutic significance:

| Target | Type | Role in Cancer | Relevance to this compound |

|---|---|---|---|

| FLT3/STK1 | Receptor Tyrosine Kinase | Regulates survival/proliferation of hematopoietic cells; overexpression/mutations common in AML [3] | Potently inhibits FLT3, including mutated forms; suppresses leukemic cell proliferation [1] [2] [4] |

| VEGFRs | Receptor Tyrosine Kinase | Stimulates angiogenesis (new blood vessel formation) to support tumor growth and metastasis [3] | Inhibits VEGFRs, targeting blood vessel formation crucial for solid tumor progression [1] [2] [5] |

This multi-targeted inhibition strategy aims to simultaneously block multiple pathways that cancer cells depend on for growth and survival.

Signaling Pathway and Logical Framework

The diagram below illustrates the core signaling pathways targeted by this compound and its proposed anti-tumor effects.

Inhibitory action of this compound on FLT3 and VEGFR signaling pathways

Clinical Development and Status

This compound successfully completed a Phase I clinical trial. The primary objective of this first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study was to investigate the safety, tolerability, and pharmacokinetics of single intravenous doses of this compound [3] [5].

- Trial Population: The study was conducted in 60 healthy male volunteers, which is a notable design for an oncology drug, aimed at obtaining clean pharmacokinetic and initial safety data without the confounding factors of a patient population [5] [6].

- Key Outcomes: The compound was reported to be safe and well-tolerated at the doses tested. The pharmacokinetics showed an expected dose-dependent increase, providing a solid basis for further clinical development [5].

- Current Status: According to the patent database Synapse, the highest phase reached was Phase 1, and the drug is currently listed as Discontinued [7]. A clinical trial (NCT01054937) for AML has been completed [8] [2].

Experimental Research Use

For research purposes, key physicochemical and experimental data for this compound are as follows:

| Property | Detail |

|---|---|

| Molecular Weight | 642.77 g/mol [1] [2] |

| Chemical Formula | C₃₃H₃₈N₈O₄S [8] [1] |

| CAS Number | 895533-09-2 [8] [1] [2] |

| Solubility (DMSO) | ~100 mg/mL (155.57 mM) [2] |

Recommended In Vivo Formulation (Example) [2]: A validated formulation for animal studies involves creating a clear solution using:

- 5% DMSO

- 40% PEG300

- 5% Tween-80

- 50% ddH₂O

The general procedure is to add the DMSO stock solution to PEG300, mix, add Tween-80, mix, and then add ddH₂O. The solution should be used immediately for optimal results.

References

- 1. This compound | Multikinase Inhibitor [medchemexpress.com]

- 2. This compound | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. 4SC Announces Start of Dosing in First-in-Man Phase I ... [technologynetworks.com]

- 4. 4SC Announces Clinical Advancements in its Oncology ... [technologynetworks.com]

- 5. 4SC Announces First-in-Man Phase I Results for this compound [technologynetworks.com]

- 6. Phase I clinical trials of anticancer drugs in healthy ... [pmc.ncbi.nlm.nih.gov]

- 7. SC-71710 - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 8. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

4SC-203 FLT3 receptor tyrosine kinase modulator

Mechanism of Action and Signaling Pathway

4SC-203 functions as a multi-target kinase inhibitor with antineoplastic activity. Its therapeutic potential in AML stems from its ability to selectively inhibit several key tyrosine kinases [1] [2].

The diagram below illustrates the core signaling pathway and the inhibitory action of this compound.

> The mechanism of this compound involves blocking the activity of key receptor tyrosine kinases like FLT3 and VEGFR, thereby inhibiting downstream pro-survival and pro-proliferative signaling pathways in cancer cells.

Preclinical and Clinical Data

Preclinical Profile In preclinical studies, this compound demonstrated significant antitumor activity in models relevant to AML [3]. It was characterized as a multi-kinase inhibitor with unique selectivity for a range of kinase targets in the low nanomolar range, including FLT3, its mutants, Axl, Alk, Fak, VEGF-R2, and Trk receptors [3].

Clinical Development A first-in-human, randomized, double-blind, placebo-controlled Phase I dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a single intravenous dose of this compound [2]. The study involved 50 healthy volunteers across seven treatment cohorts [2]. According to a vendor summary of the clinical data, this compound was reported to be well-tolerated across the studied concentration range and to have a favorable pharmacokinetic profile [3]. The clinical trial investigating this compound in Acute Myeloid Leukemia is listed as "Completed" in one database, though the specific results and outcomes are not provided [4].

Experimental Use and Handling

The following table provides key information for researchers working with this compound in a laboratory setting.

| Aspect | Details for Experimental Use |

|---|---|

| Purity | Typically ≥99.0% to 99.98% [1] [5] |

| Solubility | DMSO: 100 mg/mL (155.57 mM) [1]. Slightly soluble in DMSO [3]. Ethanol: 12 mg/mL. Water: Insoluble [1]. |

| Storage | -20°C for 3 years (powder) [1] [3] [5]. In solvent: -80°C for 1 month to 6 months [1] [5]. |

| Formulation (Example) | For in vivo studies, a clear solution can be prepared with 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to achieve a working concentration of 5 mg/mL [1]. |

Research Context and Importance

The development of this compound reflects the trend in oncology towards small-molecule targeted therapies [6]. Unlike traditional chemotherapy, these drugs are designed to specifically target and inhibit molecules that are critical for the growth and survival of cancer cells, potentially leading to higher efficacy and lower toxicity [6].

The inclusion of healthy volunteers in early-phase trials for some newer, non-cytotoxic anticancer drugs like this compound is a strategy to obtain clean pharmacokinetic data unconfounded by the disease state, reduce patient exposure to potentially ineffective doses, and accelerate subject accrual [2] [7].

References

- 1. This compound | FLT3 inhibitor - Selleck Chemicals [selleckchem.com]

- 2. 4SC Announces Start of Dosing in First-in-Man Phase I ... [technologynetworks.com]

- 3. - 4 | SC | Axl | Alk | Fak | VEGF-R2 | Trk Inhibitor | TargetMol 203 Flt 3 [targetmol.com]

- 4. - 4 : Uses, Interactions, Mechanism of Action | DrugBank Online SC 203 [go.drugbank.com]

- 5. - 4 | CAS 895533-09-2 | AbMole BioScience | SC - 203 Price 4 SC 203 [abmole.com]

- 6. Small molecules in targeted cancer therapy [nature.com]

- 7. Phase I clinical trials of anticancer drugs in healthy ... [pmc.ncbi.nlm.nih.gov]

Scientific Rationale and Preclinical Data

The development of 4SC-203 was based on the rationale of targeting specific proteins that are crucial for the growth and survival of cancer cells.

- FLT3 Inhibition: FLT3 is a tyrosine kinase receptor that is mutated or overexpressed in the majority of Acute Myeloid Leukemia cases [1]. These mutations drive the uncontrolled proliferation of leukemic cells. This compound was designed to selectively inhibit FLT3 and its mutated forms [2].

- VEGFR Inhibition: VEGFRs are tyrosine kinase receptors that play a key role in angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen [1]. By inhibiting VEGFR, this compound aimed to starve tumors of their blood supply.

- Preclinical Evidence: In vitro studies confirmed that this compound is a selective inhibitor of FLT3, its mutants, and VEGFRs, indicating its potential as an antineoplastic agent [2].

The following diagram illustrates the core mechanism of action of this compound based on its primary targets:

Clinical Development and Phase I Trial

A Phase I, randomized, double-blind, placebo-controlled dose-escalation study was conducted in 60 healthy male volunteers to assess the safety, tolerability, and pharmacokinetics of this compound [3].

Key results from this trial are summarized below:

| Study Aspect | Findings |

|---|---|

| Dosing | Ascending single intravenous doses from 0.041 to 2.5 mg/kg [3]. |

| Safety & Tolerability | The drug was reported to be safe and well-tolerated. No dose-dependent increase in adverse events (AEs) and no Serious Adverse Events (SAEs) were observed [3]. |

| Adverse Events | 33% of volunteers experienced AEs, mostly mild in intensity, with only three events graded as moderate [3]. |

| Pharmacokinetics (PK) | PK analysis showed an excellent dose-dependent increase in drug concentration, supporting further clinical development [3]. |

Following the Phase I study, a clinical trial (NCT01054937) was initiated in January 2010 to evaluate the drug in patients with Acute Myeloid Leukemia [2]. However, the development of this compound was discontinued around 2013, and resources were prioritized to other compounds in 4SC's pipeline, such as resminostat [1].

References

4SC-203 quinazolinamine organic compound class

Chemical Profile of 4SC-203

The table below outlines the core chemical and identifier information for this compound [1] [2].

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| Molecular Formula | C₃₃H₃₈N₈O₄S [1] [2] |

| Average Molecular Weight | 642.78 g/mol [1] |

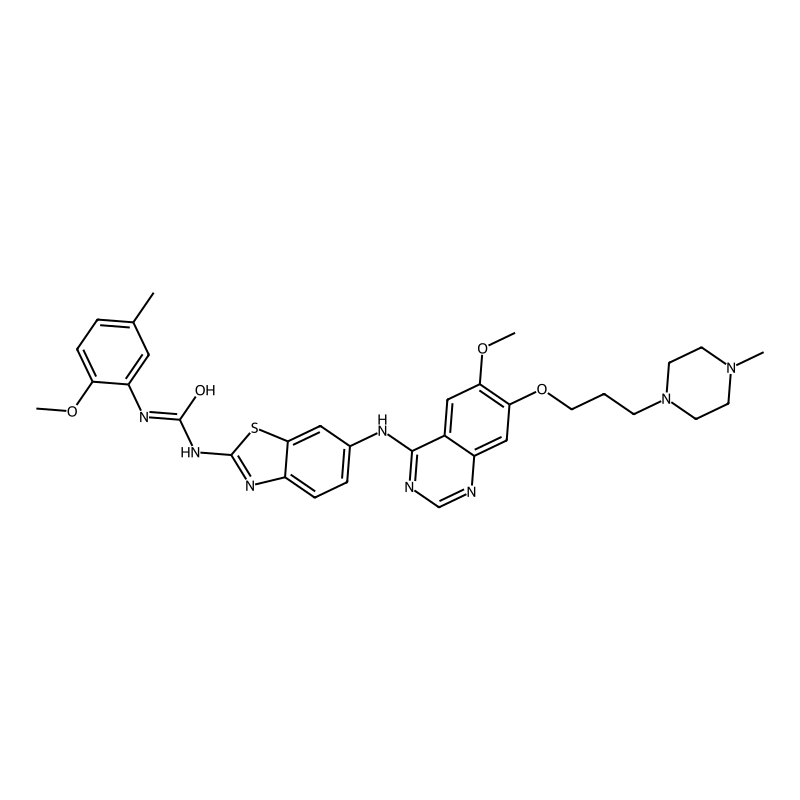

| IUPAC Name | 1-(2-methoxy-5-methylphenyl)-3-[6-({6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl}amino)-1,3-benzothiazol-2-yl]urea [1] |

| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C [1] [2] |

| InChI Key | MAFACRSJGNJHCF-UHFFFAOYSA-N [1] |

| CAS Number | 895533-09-2 [1] |

| DrugBank Accession Number | DB12669 [1] |

Mechanism of Action and Pharmacological Profile

This compound is designed as a multi-target kinase inhibitor with a defined primary target and a specific selectivity profile [1] [3].

| Aspect | Profile |

|---|---|

| Primary Target | Receptor-type tyrosine-protein kinase FLT3 (modulator) [1]. |

| Key Selectivity | In vitro and in vivo studies show strong selectivity against FLT3 and its mutants, as well as against VEGF receptors [3]. |

| Therapeutic Indication (Investigational) | Acute Myeloid Leukemia (AML) [1]. |

| Modality | Small Molecule [1]. |

| Status | Investigational [1]. |

The compound's core structure is based on a quinazolinamine scaffold, which is a privileged structure in targeted cancer therapy and is found in several approved tyrosine kinase inhibitors [4]. Its design incorporates a benzothiazole moiety, a heterocyclic system recognized for its broad pharmacological activities [5].

Preclinical and Clinical Development Data

A Phase I clinical trial has been conducted, and the compound's development history includes a collaboration with ProQinase GmbH [3].

| Development Aspect | Findings |

|---|---|

| Phase I Study Design | Randomized, double-blind, placebo-controlled, dose-escalation study in 60 healthy male volunteers [3]. |

| Administration | Single intravenous doses (0.041 to 2.5 mg/kg) [3]. |

| Safety & Tolerability | Safe and well-tolerated. 33% of subjects experienced adverse events, mostly mild. No dose-dependent increase in adverse events, no serious adverse events, and no target organ toxicity observed [3]. |

| Pharmacokinetics (PK) | PK profile showed a dose-dependent increase in concentration, supporting further clinical development [3]. |

Experimental & Methodological Considerations

For researchers aiming to work with this compound or similar quinazolinamine compounds, the following methodological insights are relevant.

- Key In Vitro Assays: The primary evidence for its mechanism comes from kinase inhibition assays demonstrating potent activity against FLT3 [1] [3]. For ABC transporter inhibition, typical protocols involve cellular accumulation and efflux assays using fluorescent substrates (e.g., mitoxantrone) in transporter-overexpressing cell lines [6].

- Experimental Pathways: The diagram below illustrates the primary signaling pathway targeted by this compound and the experimental workflow for its evaluation.

Diagram 1: FLT3 signaling pathway targeted by this compound and its experimental evaluation workflow.

Future Research Directions

The development of this compound exemplifies modern targeted cancer therapy approaches. Future work should focus on:

- Overcoming Resistance: As with other kinase inhibitors, investigating and overcoming drug resistance is crucial [7] [4].

- Combination Therapies: Exploring synergies with other anticancer agents could enhance efficacy [8].

- Biomarker Identification: Validating predictive biomarkers is essential for selecting patients most likely to respond to therapy [9].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound (C33H38N8O4S) [pubchemlite.lcsb.uni.lu]

- 3. 4SC Announces First-in-Man Phase I Results for this compound [technologynetworks.com]

- 4. Structure–Activity Relationship Studies Based on ... [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic strategies towards benzothiazole-based ... [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of ... [mdpi.com]

- 7. Small molecules in targeted cancer therapy [nature.com]

- 8. New targets and new drugs for hepatobiliary cancers [pubmed.ncbi.nlm.nih.gov]

- 9. Development of anti-cancer medicines in the current era [pubmed.ncbi.nlm.nih.gov]

4SC-203 investigational small molecule modality

Technical Profile of 4SC-203

The table below summarizes the core technical and chemical data for this compound:

| Attribute | Description |

|---|---|

| Modality | Small Molecule [1] |

| Status | Investigational; development appears halted (no updates since a 2009 Phase I trial) [1] [2] |

| Chemical Formula | C₃₃H₃₈N₈O₄S [1] |

| Molecular Weight | 642.78 g/mol [1] |

| CAS Number | 895533-09-2 [1] [3] [4] |

| Mechanism of Action | Potent multi-target kinase inhibitor [2] [3] [5] |

| Primary Targets | Receptor-type tyrosine-protein kinase FLT3 (modulator), FLT3 mutants, VEGF-R, Axl, Alk, Fak, Trk receptors [1] [3] |

Mechanism of Action and Key Pathways

This compound was designed as a multi-kinase inhibitor with a unique selectivity profile, primarily targeting key drivers in acute myeloid leukemia (AML) and angiogenesis [2] [3] [5].

The following diagram illustrates the core signaling pathways targeted by this compound and the logical flow of its anti-tumor effects:

Figure 1: Core signaling pathways targeted by this compound. The inhibitor blocks multiple kinase targets to suppress tumor proliferation, survival, and angiogenesis.

Preclinical and Clinical Development

Available information on the experimental assessment and clinical progress of this compound is summarized below. Note that specific, detailed methodologies are lacking.

| Development Stage | Key Findings & Design | Reported Outcomes |

|---|---|---|

| Preclinical Research | Demonstrated significant antitumor activity in AML-relevant in vivo models [3]. | Unique low nM range selectivity for FLT3, its mutants, and other kinases like VEGF-R2 [3]. |

| Phase I Clinical Trial | First-in-human, randomized, double-blind, placebo-controlled, dose-escalation study [2]. | Safety, tolerability, pharmacokinetics, and pharmacodynamics investigated in healthy volunteers [2] [6]. Initial low dose applied; trial reported as "completed" in one database, but no results published [1] [2]. |

Important Limitations and Future Research Directions

It is crucial to note the significant constraints of the available information:

- Lack of Recent Updates: The most recent specific mention of this compound's clinical progress is from 2009, with no subsequent publications or news, indicating that its development likely stalled after the Phase I trial [2] [5].

- Missing Technical Details: The search results do not contain detailed experimental protocols for key assays (e.g., specific in vitro kinase inhibition assays or in vivo PDX model procedures). Comprehensive data on pharmacokinetics, pharmacodynamics, and specific adverse effects are also unavailable [1].

To advance your research, consider these approaches:

- Investigate Alternative Compounds: Research other FLT3 and multi-kinase inhibitors (e.g., Quizartinib) that have advanced to later stages of clinical development. Their published data can provide valuable insights into viable mechanisms and experimental approaches [4].

- Explore Newer Methodologies: The general principles of evaluating kinase inhibitors and conducting early-phase trials in oncology have evolved. Recent literature and guidelines will offer more current best practices [7] [6] [8].

References

- 1. - 4 : Uses, Interactions, Mechanism of Action | DrugBank Online SC 203 [go.drugbank.com]

- 2. 4SC Announces Start of Dosing in First-in-Man Phase I ... [technologynetworks.com]

- 3. - 4 | Flt3 | Axl | Alk | Fak | VEGF-R2 | Trk Inhibitor | TargetMol SC 203 [targetmol.com]

- 4. - 4 | CAS 895533-09-2 | AbMole BioScience | SC - 203 Price 4 SC 203 [abmole.com]

- 5. 4SC AG Announces Start of Dosing in First-in-Man Phase I ... [biospace.com]

- 6. Phase I clinical trials of anticancer drugs in healthy ... [pmc.ncbi.nlm.nih.gov]

- 7. Improved drug-screening tests of candidate anti-cancer drugs ... [pmc.ncbi.nlm.nih.gov]

- 8. Targeting of human cancer stem cells predicts efficacy and ... [sciencedirect.com]

4SC-203 pharmacokinetics absorption distribution metabolism excretion

Understanding Pharmacokinetics (PK) Parameters

Pharmacokinetics is traditionally described by the ADME framework. The table below outlines the core parameters, their definitions, and common experimental approaches used in drug discovery and development [1] [2].

| Parameter | Definition | Common Experimental Methods & Considerations |

|---|

| Absorption | The process of a drug moving from its site of administration into the systemic circulation. | In vitro: Solubility and stability assays in artificial gastric/intestinal fluids; cell culture models (e.g., Caco-2) for permeability [2]. In vivo: Plasma concentration-time profiles after oral vs. intravenous administration in animals to calculate bioavailability. Affected by route of administration, formulation, and first-pass metabolism [1] [3]. | | Distribution | The reversible transfer of a drug from the bloodstream to various tissues and organs in the body. | In vitro: Protein binding assays (e.g., binding to albumin) [2]. In vivo: Tissue distribution studies using radiolabeled compounds in animals [2]. Described by the Volume of Distribution (Vd). Affected by blood flow, tissue permeability, and protein binding [1]. | | Metabolism | The biochemical modification of the drug, typically into more water-soluble compounds (metabolites) for excretion. | In vitro: Incubation with hepatic microsomes, recombinant CYP enzymes, or hepatocytes to identify metabolites, metabolic pathways, and clearance [1] [2]. In vivo: Identification and quantification of metabolites in plasma, urine, and feces. The liver is the primary site, largely via Cytochrome P450 (CYP) enzymes [1] [3]. | | Excretion | The removal of the drug and its metabolites from the body. | In vitro: Renal tubular cell models to study renal transport [2]. In vivo: Mass balance studies collecting urine, feces, and sometimes bile to determine routes and rates of elimination [1] [2]. The kidneys are the primary organs for excretion. Clearance is the key parameter describing excretion [1]. |

Standard Experimental Workflows for ADME Profiling

The following diagram illustrates the standard, multi-stage workflow used in the industry to characterize the ADME properties of a new chemical entity.

This integrated approach helps de-risk development and predict human pharmacokinetics [4] [2]. A critical study is the human Absorption, Distribution, Metabolism, and Excretion (hADME) study, which uses a radiolabeled version of the drug (C) to quantitatively track its fate in the human body [5]. These studies can be conducted as conventional studies or more sensitive microtracer studies, which can be performed earlier in clinical development [5].

References

- 1. Pharmacokinetics - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Absorption, Distribution, Metabolism, Excretion [creative-bioarray.com]

- 3. Introduction to Pharmacokinetics: Four Steps in a Drug's ... [genomind.com]

- 4. The application of mechanistic absorption, distribution ... [pubmed.ncbi.nlm.nih.gov]

- 5. Human absorption, distribution, metabolism, and excretion ... [pubmed.ncbi.nlm.nih.gov]

4SC-203 pharmacodynamics and target profile

Target Profile & Key Data

The table below summarizes the primary kinase targets of 4SC-203 and its associated quantitative profile.

| Target | Biological Role | Inhibition Potency (IC₅₀) |

|---|---|---|

| FLT3 / STK1 | Receptor tyrosine kinase; driver of proliferation/survival in hematologic cancers like AML [1]. | Low nanomolar (nM) range [2] [3] |

| FLT3 Mutants | Mutated forms (e.g., internal tandem duplication - ITD) confer poor prognosis in AML; key therapeutic target [1]. | Low nanomolar (nM) range [2] [3] |

| VEGFRs | Vascular Endothelial Growth Factor Receptors; critical for angiogenesis (new blood vessel formation) that supports tumor growth [1]. | Low nanomolar (nM) range [2] [3] |

| Axl | Receptor tyrosine kinase; implicated in tumor cell survival, invasion, and drug resistance [3]. | Low nanomolar (nM) range [3] |

| Alk | Anaplastic Lymphoma Kinase; driver oncogene in NSCLC and other cancers [3]. | Low nanomolar (nM) range [3] |

| Fak | Focal Adhesion Kinase; regulates cell adhesion, migration, and survival [3]. | Low nanomolar (nM) range [3] |

| Trk | Tropomyosin Receptor Kinase; involved in cell survival; can be oncogenic via gene fusions [3]. | Low nanomolar (nM) range [3] |

Molecular Properties:

- CAS Number: 895533-09-2 [2] [3]

- Chemical Formula: C₃₃H₃₈N₈O₄S [2] [3]

- Molecular Weight: 642.77 g/mol [2] [3]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-cancer effects through a multi-targeted mechanism, primarily by inhibiting key kinases involved in cancer cell proliferation and survival.

This compound inhibits key oncogenic kinases to block tumor proliferation, survival, and angiogenesis.

Experimental Evidence & Research Protocols

Key experimental findings and methodologies used to characterize this compound are outlined below.

| Area | Experimental Model / Assay | Key Findings / Protocol |

|---|---|---|

| In Vitro Profiling | Cell-free kinase assays [2] [3] | Profiled against panel of purified kinases to determine IC₅₀ values. Confirmed potent, selective activity against targets in table above. |

| In Vivo Efficacy | AML xenograft mouse models [3] | Demonstrated significant antitumor activity in models relevant to AML. |

| Clinical Development | First-in-human Phase I study (NCT number not provided) [1] | Randomized, double-blind, placebo-controlled, dose-escalation trial in healthy volunteers (n=50). Single intravenous dose to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). |

Key Clinical Findings: The Phase I study in healthy volunteers reported that this compound was well-tolerated across the concentration range studied and exhibited a favorable pharmacokinetic profile [3].

Research Context and Potential

The development of this compound reflects a strategic approach in oncology to target multiple critical pathways simultaneously [4]. Its particular focus on FLT3 and its mutants addresses a significant unmet medical need in AML [1]. Furthermore, the additional inhibition of VEGFR and Axl could help overcome resistance mechanisms that often limit the efficacy of single-target agents [3].

Based on the search results, detailed experimental protocols for kinase assays and the specific results from the in vivo AML models are not publicly available in these documents. Further information may be available in dedicated scientific publications or clinical trial registrations.

References

- 1. Initiates Dosing In First-in-Man Phase I 4 - SC Study 4 SC 203 [pharmaceutical-business-review.com]

- 2. This compound | Multikinase Inhibitor [medchemexpress.com]

- 3. - 4 | Flt3 | Axl | Alk | Fak | VEGF-R2 | Trk Inhibitor | TargetMol SC 203 [targetmol.com]

- 4. Small molecules in targeted cancer therapy [nature.com]

4SC-203 clinical trials acute myeloid leukemia AML

Preclinical Profile of 4SC-203

The table below summarizes the available preclinical and chemical data for this compound from a chemical supplier's website [1].

| Property | Description |

|---|---|

| CAS Number | 895533-09-2 [1] |

| Molecular Formula | C₃₃H₃₈N₈O₄S [1] |

| Molecular Weight | 642.77 g/mol [1] |

| Mechanism of Action | Multi-kinase inhibitor [1] |

| Primary Targets | Flt3, Flt3 mutants, Axl, Alk, Fak, VEGF-R2, Trk receptors [1] |

| Potency (IC₅₀) | Low nanomolar (nM) range for primary targets [1] |

| In Vivo Activity | Demonstrated significant antitumor activity in AML-relevant preclinical models [1] |

| Reported Tolerability | Reported as "well tolerated" in a first-in-human study in healthy volunteers [1] |

Scientific Context for AML Research

To situate this compound within the broader field of AML research, here is some relevant context:

- Diagnostic Standards: The diagnosis and classification of AML now follow the WHO 2022 (5th edition) classification for hematopoietic and lymphoid tumors [2] [3]. This system emphasizes genetic abnormalities for defining disease entities and prognosis.

- Therapeutic Landscape: Recent guidelines highlight the importance of MICM (Morphology, Immunology, Cytogenetics, and Molecular genetics) diagnostics and measurable residual disease (MRD) monitoring for treatment decisions [2]. The field is increasingly moving towards targeted therapies and immunotherapies.

Mechanism of Action Workflow

Based on the available preclinical data [1], the following diagram illustrates the hypothesized mechanism of action and development context for this compound in AML:

> Hypothesized mechanism and development stage of this compound based on available preclinical data.

References

4SC-203 acute myeloid leukemia AML preclinical studies

Introduction to 4SC-203

This compound is an investigational small molecule, multi-kinase inhibitor with potential antineoplastic activity. Its primary therapeutic interest lies in targeting key kinases implicated in the pathogenesis of Acute Myeloid Leukemia (AML), particularly FMS-like tyrosine kinase 3 (FLT3) [1] [2].

A notable feature of its development was the conduct of a first-in-human Phase I study (NCT01054937) in healthy volunteers instead of cancer patients. This study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single, escalating doses of this compound. This approach is sometimes employed for non-cytotoxic targeted therapies to obtain initial human safety and pharmacokinetic data that is not confounded by the underlying disease and prior treatments of cancer patients [2] [3] [4].

Mechanism of Action and Key Targets

This compound exhibits a unique selectivity profile, potently inhibiting a specific set of kinase targets in the low nanomolar range [5]. The table below summarizes its primary molecular targets.

| Target Kinase | Biological Significance in AML |

|---|---|

| FLT3 (wild-type) | A receptor tyrosine kinase that is overexpressed in AML patients; promotes cell proliferation and survival [1] [2]. |

| FLT3 Mutants | Internal tandem duplications (ITD) or point mutations occur in ~30% of AML cases and are associated with a dismal prognosis and high relapse rate [5] [2]. |

| VEGF-R2 | Vascular Endothelial Growth Factor Receptor 2; inhibition may disrupt tumor-associated angiogenesis [5] [1]. |

| Axl | Implicated in cancer cell survival, invasion, and drug resistance. |

| Alk | While more common in lymphomas and lung cancer, its inhibition contributes to the multi-kinase activity profile. |

| Fak | Focal Adhesion Kinase; regulates cellular proliferation, migration, and invasion. |

| Trk Receptors | Tropomyosin receptor kinases; can be involved in oncogenic signaling. |

This multi-targeted mechanism is designed to simultaneously disrupt several critical signaling pathways that drive leukemogenesis [5] [1]. The following diagram illustrates the conceptual signaling pathway and the inhibitory role of this compound.

Summary of Preclinical and Early Clinical Data

The following table consolidates the key findings from the studies on this compound.

| Study Aspect | Key Findings and Outcomes |

|---|---|

| In Vitro Activity | Exhibited unique, potent (low nM range) selectivity for FLT3 (including mutants), Axl, Alk, Fak, VEGF-R2, and Trk receptors [5]. |

| In Vivo Efficacy | Demonstrated significant antitumor activity in preclinical in vivo models relevant to AML [5]. |

| Clinical Trial (NCT01054937) | A Phase I, randomized, double-blind, placebo-controlled, single-dose escalation study in healthy male volunteers (n=50). The primary objective was safety and tolerability, with secondary objectives of pharmacokinetics and pharmacodynamics [4]. |

| Clinical Safety & Tolerability | In the first-in-human study, this compound was reported to be "well tolerated across the concentration range studied" [5]. |

| Pharmacokinetic Profile | The study in healthy volunteers demonstrated a "favorable pharmacokinetic profile" [5]. |

Experimental Models and Methodologies

While the search results do not contain granular laboratory protocols, they reference standard experimental approaches used in the evaluation of this compound.

In Vitro Kinase Inhibition Assays

- Purpose: To determine the potency (IC₅₀ values) of this compound against a panel of purified kinase proteins [5].

- General Methodology: These assays typically measure the transfer of the γ-phosphate group from ATP to a substrate protein or peptide in the presence of the inhibitor. The level of inhibition is quantified using techniques like fluorescence resonance energy transfer (FRET) or radioactivity.

In Vivo Efficacy Models

- Purpose: To evaluate the anti-tumor activity of this compound in a living organism [5].

- General Methodology: Preclinical studies typically use mouse xenograft models. This involves subcutaneously implanting human AML cell lines (e.g., MOLM-13) into immunodeficient mice. Mice are then treated with vehicle control or this compound, and tumor volume is measured over time to assess the compound's efficacy in suppressing tumor growth.

Clinical Development Context

The development of this compound highlights a pathway for targeted, non-cytotoxic agents. Its first-in-human study in healthy volunteers provided early safety and pharmacokinetic data, supporting its potential progression to patient trials [3]. The completed Phase I trial (NCT01054937) was listed on ClinicalTrials.gov with the condition "Acute Myeloid Leukemia," indicating that the ultimate clinical goal was AML therapy [6] [4].

Research Applications and Synergistic Potential

For researchers in the field, this compound represents a tool for understanding multi-kinase inhibition in AML. Its primary application would be in mechanistic studies exploring the simultaneous blockade of FLT3 and angiogenesis (via VEGFR2) or other co-targeted kinases like Axl.

The concept of rational drug combinations is highly relevant in AML. Recent research on other agents, such as the multikinase inhibitor olverembatinib, demonstrates that combining a kinase inhibitor with a Bcl-2 inhibitor (e.g., lisaftoclax) can overcome drug resistance and synergistically induce apoptosis in AML models [7]. This provides a strong rationale for investigating similar combination strategies with this compound.

Important Note on Data Availability

This application note is compiled from publicly available sources. Specific details on experimental conditions, such as exact dosing regimens in animal models, full pharmacokinetic parameters, and comprehensive biomarker data from the clinical trial, were not available. Researchers are advised to consult primary scientific publications or the drug sponsor for complete protocols and datasets.

References

- 1. This compound | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. 4SC Announces Start of Dosing in First-in-Man Phase I ... [technologynetworks.com]

- 3. Phase I clinical trials of anticancer drugs in healthy volunteers [pmc.ncbi.nlm.nih.gov]

- 4. Single Dose Study With this compound in Healthy Volunteers [trial.medpath.com]

- 5. - 4 | Flt3 | Axl | Alk | Fak | VEGF-R2 | Trk Inhibitor | TargetMol SC 203 [targetmol.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Ascentage Pharma Presents Results from Five Preclinical at... Studies [ascentage.com]

Comprehensive Research Applications and Protocols for 4SC-203, a Multi-Kinase Inhibitor Targeting FLT3 and VEGFRs

Introduction to 4SC-203 and Its Pharmacological Profile

This compound is a potent small molecule multi-kinase inhibitor with significant antineoplastic potential across various cancer types. This compound demonstrates selective inhibition against FMS-like tyrosine kinase 3 (FLT3/STK1), including its mutated forms, and vascular endothelial growth factor receptors (VEGFRs) [1]. The dual targeting capability of this compound positions it as a promising therapeutic candidate for both hematological malignancies and solid tumors. From a pharmaceutical perspective, this compound exhibits favorable drug-like properties with molecular weight of 642.77 g/mol and chemical formula C₃₃H₃₈N₈O₄S [1]. Its pharmacokinetic profile has been evaluated in Phase I clinical trials in healthy volunteers, where it demonstrated dose-dependent exposure and was well-tolerated with a favorable safety profile [2].

The development of this compound aligns with the broader trend in oncology toward molecularly targeted therapies that offer improved efficacy and reduced toxicity compared to traditional chemotherapy [3]. Protein kinase inhibitors represent one of the most successful classes of targeted anticancer drugs, with over 89 small-molecule targeted antitumor drugs approved in the United States and China as of December 2020 [3]. As a multi-kinase inhibitor, this compound joins this important category of therapeutic agents, with its unique target profile offering particular promise for specific cancer subtypes.

Mechanism of Action and Target Profile

Primary Kinase Targets and Biological Significance

This compound exerts its antineoplastic effects through potent inhibition of key tyrosine kinases involved in cancer pathogenesis:

FLT3 Kinase: FLT3 is a crucial regulator of hematopoiesis, with mutations in this kinase serving as key drivers in acute myeloid leukemia (AML) progression [4]. Constitutive activation of FLT3 through point mutations or internal tandem duplications promotes uncontrolled proliferation and survival of leukemic cells. This compound demonstrates significant activity against both wild-type FLT3 and clinically relevant mutant forms, positioning it as a promising candidate for AML therapeutics [1].

VEGFR Family: VEGFRs are fundamental mediators of tumor angiogenesis, supporting the development of new blood vessels necessary for tumor growth and metastasis [1]. By inhibiting VEGFR signaling, this compound disrupts the tumor's blood supply, potentially starving tumors of essential nutrients and oxygen. This anti-angiogenic effect is particularly valuable in solid tumor management.

The target selectivity of this compound was confirmed through in vitro and in vivo studies, which demonstrated its strong selectivity profile against these primary targets [2]. This targeted approach aligns with contemporary cancer treatment paradigms that emphasize specific molecular interventions over broad cytotoxic effects.

Signaling Pathway Implications

The inhibition of FLT3 and VEGFR by this compound disrupts critical oncogenic signaling cascades that drive tumor progression:

In hematological malignancies, FLT3 inhibition blocks downstream effectors including STAT5, MAPK, and PI3K/AKT pathways, leading to reduced proliferation and increased apoptosis of leukemic cells [4].

For solid tumors, VEGFR inhibition impairs angiogenic signaling, resulting in reduced tumor vasculature and inhibited growth potential [1].

Table 1: Primary Kinase Targets of this compound and Their Pathological Roles

| Kinase Target | Cellular Functions | Role in Cancer Pathogenesis | Representative Inhibitors |

|---|---|---|---|

| FLT3/STK1 | Hematopoiesis, cell survival | Driver mutations in AML; promotes leukemogenesis | This compound, Sorafenib, Gilteritinib |

| FLT3 mutants | Constitutive signaling | Internal tandem duplications in AML; poor prognosis | This compound, Quizartinib |

| VEGFRs | Angiogenesis, endothelial cell proliferation | Tumor vascularization; solid tumor progression | This compound, Sunitinib, Pazopanib |

The diagram below illustrates the core signaling pathways targeted by this compound and its therapeutic effects:

Figure 1: Core signaling pathways targeted by this compound and therapeutic outcomes

Research Applications in Oncology Models

Hematological Malignancy Applications

This compound demonstrates significant potential in hematological malignancies, particularly in acute myeloid leukemia (AML) models. AML driven by FLT3 mutations represents a clinically relevant subset with often poor prognosis and limited treatment options. The application of this compound in these contexts focuses on exploiting its potent inhibition of both wild-type and mutant FLT3 forms:

FLT3-ITD Mutant AML: Internal tandem duplication (ITD) mutations in FLT3 constitute one of the most common genetic alterations in AML, occurring in approximately 25-30% of cases. These mutations confer constitutive activation of the kinase domain, driving aggressive disease phenotypes. This compound effectively suppresses FLT3-ITD signaling, inducing apoptosis in leukemic blast cells and prolonging survival in preclinical murine models [4] [1].

FLT3-TKD Mutant AML: Tyrosine kinase domain (TKD) mutations represent another important class of FLT3 alterations that can emerge as resistance mechanisms to first-generation FLT3 inhibitors. This compound maintains efficacy against several clinically relevant TKD mutants, positioning it as a valuable therapeutic option for patients with these resistance mutations [4].

Combination Approaches: Preclinical investigations have explored this compound in combination with conventional cytarabine-based chemotherapy, demonstrating synergistic effects without significant overlapping toxicities. These findings suggest potential for integration into existing AML treatment backbones [1].

Solid Tumor Applications

The anti-angiogenic properties of this compound through VEGFR inhibition enable its application in various solid tumor contexts:

Renal Cell Carcinoma (RCC): RCC is considered a highly vascularized malignancy, with VEGFR signaling playing a central role in its pathogenesis. This compound demonstrates significant activity in RCC models by disrupting tumor vasculature and inhibiting proliferative signaling [1].

Hepatocellular Carcinoma (HCC): The hypervascular nature of HCC makes it particularly susceptible to VEGFR-targeted therapies. This compound impairs HCC progression in preclinical models through dual inhibition of angiogenesis and direct antitumor effects [1].

Other Solid Tumors: Preliminary investigations suggest potential efficacy in additional solid tumor types including colorectal, ovarian, and non-small cell lung cancers, though these applications require further validation [2].

Table 2: Research Applications of this compound in Preclinical Cancer Models

| Cancer Type | Experimental Model | Key Findings | Proposed Mechanism |

|---|---|---|---|

| FLT3-mutant AML | MV4-11 cell line xenografts | Reduced tumor burden; prolonged survival | FLT3 signaling inhibition; apoptosis induction |

| RCC | 786-O cell line, mouse xenograft | Decreased microvessel density; tumor growth arrest | VEGFR2 inhibition; angiogenesis suppression |

| HCC | HepG2 implants, chick chorioallantoic membrane | Impaired tumor vascularization; necrosis | VEGFR & PDGFR inhibition; dual anti-angiogenic effect |

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assay

This protocol details the assessment of this compound potency against specific kinase targets using biochemical kinase assays.

4.1.1 Materials and Reagents

- Purified kinase domains of FLT3, VEGFR2, and other relevant kinases

- This compound (prepare 10 mM stock solution in DMSO; store at -20°C)

- ATP solution (prepared fresh at appropriate concentration)

- Kinase-specific substrate peptide

- Detection reagent (e.g., ADP-Glo Kinase Assay, Kinase-Glo)

- Assay buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT

4.1.2 Procedure

Compound Dilution: Prepare serial dilutions of this compound in DMSO (typically 100X final concentration), then further dilute in assay buffer to 2X final concentration. Include DMSO-only controls for uninhibited kinase activity and no-enzyme controls for background subtraction.

Reaction Setup: In a 96-well assay plate, combine:

- 25 μL of 2X compound dilution or control

- 20 μL of kinase/substrate mixture in assay buffer

- 5 μL of ATP solution to initiate reaction

Incubation: Incubate at 30°C for 60 minutes (optimize time based on linear reaction range for each kinase).

Detection: Add detection reagent according to manufacturer's instructions. Incubate for additional 10-20 minutes, then measure luminescence.

Data Analysis: Calculate percent inhibition relative to controls. Determine IC₅₀ values using non-linear regression analysis of inhibition curves (typically 10-12 data points across appropriate concentration range).

4.1.3 Expected Results

This compound should demonstrate potent inhibition of FLT3 and VEGFRs with IC₅₀ values in the low nanomolar range based on its described selectivity profile [1].

Cell Proliferation and Viability Assay

This protocol evaluates the antiproliferative effects of this compound in cancer cell lines.

4.2.1 Materials and Reagents

- Cancer cell lines relevant to target kinases (e.g., MV4-11 for FLT3-ITD AML, HUVEC for VEGFR inhibition)

- This compound (10 mM stock in DMSO)

- Cell culture medium appropriate for each cell line

- Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

- Tissue culture-treated 96-well plates

4.2.2 Procedure

Cell Plating: Seed cells in 96-well plates at optimized density (e.g., 3-5 × 10³ cells/well for suspension lines, 5-8 × 10³ for adherent lines) in 100 μL complete medium.

Compound Treatment: After 24 hours, add this compound serially diluted in culture medium (final DMSO concentration ≤0.1%). Include vehicle controls and blank wells without cells.

Incubation: Incubate for 72-96 hours at 37°C, 5% CO₂.

Viability Assessment:

- For MTT assay: Add 10 μL MTT solution (5 mg/mL) per well, incubate 4 hours, add solubilization solution, incubate overnight, measure absorbance at 570 nm.

- For luminescence assays: Add equal volume CellTiter-Glo reagent, shake 2 minutes, incubate 10 minutes, measure luminescence.

Data Analysis: Calculate percent viability relative to vehicle controls. Determine GI₅₀ values (concentration causing 50% growth inhibition) using non-linear regression.

The experimental workflow for these assays is visualized below:

Figure 2: Experimental workflow for evaluating this compound activity

Clinical Development Status

This compound has completed a First-in-Man Phase I clinical trial in healthy volunteers. This randomized, double-blind, placebo-controlled, dose escalation study evaluated the safety, tolerability, and pharmacokinetics of this compound in 60 healthy male volunteers aged 20 to 46 years [2].

Phase I Trial Design and Key Findings

The clinical investigation employed cohorts of eight subjects each, randomized in a 6:2 ratio (active:placebo), who received ascending single intravenous doses of the compound ranging from 0.041 to 2.5 mg/kg (corresponding to total doses of 2.5 to 150 mg for a 60 kg individual) [2]. The trial demonstrated:

Favorable Safety Profile: this compound proved safe and well-tolerated with only 33% of volunteers experiencing adverse events, predominantly mild in intensity with only three moderate events reported. No dose-dependent increase in Treatment-Emergent Adverse Events and no Serious Adverse Events were observed [2].

Absence of Target Organ Toxicity: Comprehensive monitoring revealed no changes in physical or laboratory parameters indicative of target organ toxicity [2].

Predictable Pharmacokinetics: The compound displayed dose-dependent exposure across the investigated concentration range, supporting further clinical development [2].

Future Clinical Development Directions

Based on the established safety profile and mechanistic rationale, further clinical development of this compound is warranted in specific patient populations:

AML with FLT3 Mutations: Patients with relapsed/refractory FLT3-mutant AML represent a high-priority population for initial efficacy studies, given the strong preclinical rationale and unmet medical need in this subset.

Solid Tumors Amenable to Anti-Angiogenic Therapy: The VEGFR inhibitory activity supports investigation in highly vascularized solid tumors such as clear cell RCC and HCC, potentially as monotherapy or in combination with established regimens.

Combination Strategies: The multitargeted profile of this compound suggests potential for rational combinations with other targeted agents or conventional chemotherapy across indications.

References

Application Note: Pre-clinical Profiling of a Selective FLT3 Inhibitor

This document outlines a standard experimental workflow for the in vitro and in vivo characterization of a small-molecule FLT3 inhibitor, using the publicly disclosed information on 4SC-203 as a reference.

Experimental Workflow

The following diagram outlines the key stages in the pre-clinical profiling of a compound like this compound.

Detailed Experimental Protocols

While specific protocols for this compound are not public, the following methods are standard for characterizing FLT3 inhibitors.

2.1. In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant FLT3 kinase and common mutants (e.g., ITD, D835Y).

- Principle: A homogenous time-resolved fluorescence (HTRF) kinase assay or an ELISA-based method is used to measure the phosphorylation of a substrate peptide.

- Protocol:

- Incubation: Serially dilute the inhibitor (e.g., this compound) and incubate with recombinant FLT3 enzyme and ATP in a buffer.

- Reaction: Add a biotinylated substrate peptide and allow phosphorylation to proceed.

- Detection: Stop the reaction and add detection antibodies (e.g., anti-phospho-substrate antibody conjugated with Eu³⁺ cryptate and streptavidin-conjugated XL665).

- Analysis: Measure HTRF signal. Calculate % inhibition and IC₅₀ using non-linear regression analysis of the dose-response curve.

2.2. Cellular Proliferation and Viability Assay

- Objective: To assess the compound's ability to inhibit the growth of leukemic cell lines dependent on mutant FLT3 signaling.

- Cell Lines:

- Protocol:

- Cell Culture: Seed cells in 96-well plates.

- Dosing: Treat with a concentration range of the inhibitor for 48-72 hours.

- Viability Measurement: Add a cell viability indicator (e.g., MTT, WST-8) and incubate. Measure the absorbance of the formazan product.

- Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀).

2.3. Target Engagement and Pathway Analysis

- Objective: To confirm on-target engagement by measuring inhibition of FLT3 autophosphorylation and downstream signaling pathways.

- Protocol (Western Blot):

- Treatment: Incubate FLT3-ITD mutant cells (e.g., MOLM-13) with the inhibitor for 2-16 hours.

- Lysis: Lyse cells and quantify protein content.

- Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

- Antibody Probing: Probe the membrane with specific antibodies:

- Phospho-FLT3 (Tyr591)

- Total FLT3

- Downstream: Phospho-STAT5 (Tyr694), Phospho-AKT (Ser473), Phospho-ERK1/2 (Thr202/Tyr204)

- Loading Control: GAPDH or β-Actin

2.4. In Vivo Efficacy Study

- Objective: To evaluate the anti-leukemic activity of the inhibitor in a mouse xenograft model.

- Protocol:

- Model Generation: Inject luciferase-transduced MOLM-13 cells intravenously into immunodeficient NCr nude mice to establish systemic leukemia [1].

- Dosing: Once engraftment is confirmed (via bioluminescence imaging), randomize mice into groups. Administer the inhibitor or vehicle control orally for a defined period.

- Monitoring: Monitor disease burden weekly via bioluminescence imaging.

- Endpoint: Record survival time or assess leukemia burden in organs (e.g., spleen, bone marrow) at the end of the study.

Signaling Pathway & Mechanistic Rationale

FLT3 is a critical regulator of hematopoiesis. Mutations lead to constitutive activation and drive leukemogenesis through several downstream pathways, as illustrated below [3] [4] [2].

Summary of Quantitative Data

The table below summarizes the type of quantitative data you would expect to collect from the described protocols. Specific potency data for this compound from these assays was not available in the search results.

Table: Expected Data Output from Key Characterization Assays

| Assay Type | Key Measured Parameters | Typical Output(s) | Reported Potency for this compound |

|---|---|---|---|

| Biochemical Kinase Assay | FLT3 enzymatic activity | IC₅₀ (nM) | Information not available [5] |

| Cellular Proliferation | Viability of FLT3-ITD mutant cell lines | GI₅₀ (nM) | Information not available [5] |

| Cellular Target Engagement | FLT3 autophosphorylation | IC₅₀ for p-FLT3 (nM) | Information not available [5] |

| Kinase Selectivity | Activity against a panel of kinases | % Inhibition at 1 µM; Selectivity score | "Unique selectivity profile" reported [5] |

Key Considerations for Researchers

- Mechanism of Action: this compound was described as a multi-target kinase inhibitor with specificity for FLT3, its mutants, and VEGF receptors, suggesting a potential dual anti-leukemic and anti-angiogenic effect [5].

- Clinical Relevance: FLT3-ITD mutations are associated with a high relapse rate and poor prognosis, underscoring the need for effective inhibitors [4].

- Overcoming Resistance: A common strategy in FLT3 inhibitor development is to create structurally diverse inhibitors or use combination therapies to override resistance mutations that arise from first-generation inhibitors [1].

Conclusion

References

- 1. Discovery and Characterization of Novel Mutant FLT3 ... [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine kinase inhibitors targeting FLT3 in the treatment of ... [sci.amegroups.org]

- 3. Downstream molecular pathways of FLT3 in the pathogenesis ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting FLT3 for treating diseases: FLT3 inhibitors [sciencedirect.com]

- 5. 4SC Announces Start of Dosing in First-in-Man Phase I ... [technologynetworks.com]

4SC-203 VEGF-R2 Alk Axl Fak Trk inhibition techniques

4SC-203: A Multi-Kinase Inhibitor Profile

This compound (also known as SC71710) is an investigational small molecule with potential antineoplastic activity. It functions as a multi-target kinase inhibitor, meaning it is designed to simultaneously block the activity of several kinases involved in cancer growth and survival [1] [2] [3].

The table below summarizes the primary known targets of this compound based on the gathered literature.

| Target | Reported Activity | Key Roles in Cancer |

|---|---|---|

| FLT3 (FMS-like tyrosine kinase 3) | Primary target; inhibits both wild-type and mutated forms [1] [2]. | Key driver in Acute Myeloid Leukemia (AML); mutations promote cell proliferation and survival [1]. |

| VEGFRs (Vascular Endothelial Growth Factor Receptors) | Selective inhibitor [2]. | Central regulators of tumor angiogenesis; VEGFR-2 is a primary mediator [4] [5]. |

| Other Kinases (e.g., Alk, Axl, Fak, Trk) | Not explicitly confirmed in available sources. The general description is "multi-kinase" or "multi-target" inhibitor [2] [3]. | These kinases are implicated in proliferation, metastasis, and drug resistance, making them common targets in oncology [6] [7]. |

Insights for Experimental Design

While specific protocols for this compound are not available in the public domain, the following points can guide your experimental planning:

- Clinical Context: this compound has been evaluated in a Phase I clinical trial for the treatment of Acute Myeloid Leukemia (AML), highlighting FLT3 inhibition as a primary intended application [1].

- Combination Potential: Research indicates that VEGFR2 blockade can augment the effects of tyrosine kinase inhibitors (TKIs) in oncogene-driven cancers. Combining a multi-kinase inhibitor like this compound with other targeted agents could be a promising strategy to enhance efficacy and overcome resistance [8].

- Mechanism Visualization: The diagram below illustrates the proposed multi-target mechanism of this compound and its functional consequences on cancer cells.

Information Gaps and Next Steps

The search results lack the detailed methodologies and quantitative data necessary for laboratory protocols. To proceed with your application notes, I suggest you:

- Contact the Source: Reach out directly to 4SC AG (the developer) or chemical suppliers like Selleck Chemicals for technical data sheets, which often contain detailed protocol information [2] [3].

- Consult Scientific Literature: Perform a deep literature search on platforms like PubMed using the compound's CAS number (895533-09-2) to find primary research articles that may include full experimental methods [1] [2].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. 4SC AG Announces Start of Dosing in First-in-Man Phase I ... [biospace.com]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2) [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular Endothelial Growth Factor Receptor (VEGFR-2) ... [sciencedirect.com]

- 6. Small molecules in targeted cancer therapy - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. Small molecules in targeted cancer therapy [nature.com]

- 8. VEGFR2 blockade augments the effects of tyrosine kinase ... [pubmed.ncbi.nlm.nih.gov]

4SC-203 cancer stem cell CSC targeting protocols

Compound Profile: 4SC-203

The table below summarizes the core identified information for this compound. It is important to note that this data comes from early-stage studies, and its specific activity against CSCs is not explicitly documented in the searched literature.

Table 1: Core Characteristics of this compound

| Characteristic | Description |

|---|---|

| Modality | Small Molecule [1] |

| Primary Known Targets | Receptor-type tyrosine-protein kinase FLT3 (including mutants) and VEGF receptors [1] [2] |

| Administration Route | Intravenous [3] |

| Clinical Status | Investigational; Phase I trial completed in healthy volunteers (safety & pharmacokinetics) and one trial listed for Acute Myeloid Leukemia treatment [3] [1] |

| Reported Selectivity | Strong selectivity profile against FLT3 and FLT3 mutants, and VEGF receptors in vitro and in vivo [3] |

| Key Clinical Findings | In a Phase I study in healthy volunteers, this compound was reported to be safe and well-tolerated at doses ranging from 2.5 to 150 mg (for a 60 kg individual). Pharmacokinetics showed a dose-dependent increase [3]. |

Foundational Protocols for CSC Research

While direct protocols for this compound are lacking, the following established experimental methodologies are essential for evaluating the effects of any compound on CSCs. You can adapt these workflows to study this compound.

The diagram below outlines a core experimental workflow for assessing a compound's anti-CSC activity, from in vitro models to in vivo validation [4] [5].

Detailed Methodologies for Key Assays

1. Sphere Formation Assay (for Self-Renewal Capacity) [5]

- Principle: CSCs can grow in non-adherent, serum-free conditions to form multicellular spheroids. This assay evaluates the self-renewal and tumor-initiating potential of CSCs after compound treatment.

- Procedure:

- Cell Culture: Seed single-cell suspensions (500-1000 cells/mL) into ultra-low attachment multi-well plates.

- Compound Treatment: Treat cells with your compound (e.g., this compound) at various concentrations. Include a DMSO vehicle control.

- Medium: Use serum-free medium supplemented with growth factors (e.g., 20 ng/mL EGF, 10 ng/mL bFGF, and B27 supplement).

- Incubation: Culture for 5-10 days. Do not disturb the plates to allow for sphere formation.

- Quantification: Count the number of spheroids larger than 50 μm in diameter under a microscope. The reduction in sphere number and size in treated groups indicates anti-CSC activity.

2. Analysis of CSC Marker Expression (Flow Cytometry) [6]

- Principle: CSCs often express specific surface or enzymatic markers. This protocol details how to quantify these populations after compound treatment.

- Procedure for Surface Markers (e.g., CD44+/CD24- for Breast CSCs):

- Treatment & Harvest: Treat cancer cells with the compound for a determined period (e.g., 48-72 hours). Harvest cells using a gentle cell dissociation enzyme.

- Staining: Wash cells with flow cytometry buffer (PBS with 1-2% FBS). Incubate with fluorescently labeled antibodies against CD44 (e.g., FITC) and CD24 (e.g., PE) and their corresponding isotype controls for 30-45 minutes on ice in the dark.

- Analysis: Wash cells to remove unbound antibody. Analyze using a flow cytometer. The percentage of CD44+/CD24- cells in the treated group is compared to the control.

- Procedure for Enzymatic Marker ALDH:

- Use the Aldefluor assay kit according to the manufacturer's instructions.

- Briefly, suspend cells in Aldefluor assay buffer containing the BODIPY-aminoacetate (BAAA) substrate. A portion of the cells is concurrently treated with diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, as a negative control.

- Incubate for 30-60 minutes at 37°C, then analyze by flow cytometry. The ALDH+ population is identified as the bright fluorescent cells that are inhibited in the DEAB control.

3. Wnt/β-catenin Signaling Pathway Reporter Assay [5] [6]

- Principle: To determine if a compound inhibits a key CSC pathway like Wnt, a luciferase reporter gene under the control of β-catenin-responsive elements (TOPflash) is used.

- Procedure:

- Cell Seeding & Transfection: Seed cells in 24-well plates. Co-transfect with the TOPflash reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a standard transfection reagent.

- Compound Treatment: 24 hours post-transfection, treat cells with the test compound and/or a Wnt pathway activator (e.g., Wnt3a conditioned medium) as a positive control.

- Lysis & Measurement: After 24-48 hours of treatment, lyse cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

- Data Analysis: Normalize the TOPflash firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luminescence in treated cells indicates inhibition of the Wnt/β-catenin pathway.

Research Application & Integration Strategy

To build a protocol for this compound, you can integrate the foundational information with the general CSC methodologies.

- Rationale for Testing this compound against CSCs: Given that FLT3 is a critical target in hematological malignancies and CSCs are implicated in therapy resistance and relapse in AML, investigating this compound's effects on AML-CSCs is a logically derived and high-value research direction [7] [4].

- Proposed Combined Protocol Workflow:

- Dose Optimization: Treat your chosen cancer cell line (e.g., an AML line like MV4-11) with a range of this compound concentrations (e.g., based on its reported IC50 for FLT3 inhibition).

- Phenotypic Screening: Perform the Sphere Formation Assay and Flow Cytometry for CSC markers (e.g., CD34+/CD38- for AML) to assess if this compound reduces the self-renewing and CSC-like population.

- Mechanistic Elucidation: Use the Wnt/β-catenin Reporter Assay and Western Blotting to analyze key signaling pathways (Wnt, Notch, Hedgehog) and downstream proteins (c-Myc, Cyclin D1) to understand the molecular mechanism behind the phenotypic observations [7] [5].

- Functional Confirmation: Conduct complementary assays like MTT for general proliferation and transwell assays for migration to build a comprehensive efficacy profile [6].

Important Limitations & Future Directions

- Indicated Use vs. Investigational Use: The available data primarily positions this compound as a multi-kinase inhibitor for FLT3 and VEGF-R. Its application for CSC targeting is a hypothesis derived from its targets and the role of CSCs in cancers like AML, not a confirmed, published use [3] [1].

- Lack of Public Data: As of the latest publications, there are no peer-reviewed articles detailing this compound's efficacy in CSC models. The provided protocols are generalized frameworks.

- Clinical Status: The compound remains in the investigational stage. Its further development for cancer, including potential CSC-directed studies, is not confirmed in the searched literature [1].

References

- 1. - 4 : Uses, Interactions, Mechanism of Action | DrugBank Online SC 203 [go.drugbank.com]

- 2. 4SC AG Announces Start of Dosing in First-in-Man Phase I ... [biospace.com]

- 3. 4SC Announces First-in-Man Phase I Results for this compound [technologynetworks.com]

- 4. Anti-Cancer Stem-like Cell Compounds in Clinical ... [pmc.ncbi.nlm.nih.gov]

- 5. Emerging agents that target signaling in pathways cancer stem cells [jhoonline.biomedcentral.com]

- 6. MicroRNA-224 inhibits proliferation and migration of breast ... [pmc.ncbi.nlm.nih.gov]

- 7. Targeting cancer in stem discovery: Current state and... cells drug [pmc.ncbi.nlm.nih.gov]

Application Note: 4SC-203 for Leukemic Cell Proliferation Assays

Compound Name: 4SC-203 CAS Number: 895533-09-2 Molecular Formula: C₃₃H₃₈N₈O₄S Molecular Weight: 642.77 g/mol Targets: Potent multikinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), its mutated forms, and Vascular Endothelial Growth Factor Receptors (VEGFRs) [1] [2] [3].

Key Biological and Pharmacological Data

The table below summarizes the available data on this compound's activity and experimental use:

| Aspect | Details / Value |

|---|---|

| Primary Targets | FLT3/STK1, FLT3 mutants, VEGFRs [1] |

| Biological Activity | Multikinase inhibitor with antineoplastic (anti-cancer) activity [1] |

| Therapeutic Context | Investigated for Acute Myeloid Leukemia (AML), particularly targeting FLT3 over-expression and mutations [2] |

| Clinical Stage (as of 2010) | Phase I trial in healthy volunteers (completed dosing) [2] [3] |

| Reported Experimental Use | Used in a 2023 study to demonstrate synergistic effects with a SIRT2 inhibitor in AML [4] |

Experimental Protocol for Cell Proliferation Assessment

The following workflow outlines the general procedure for evaluating the anti-proliferative effects of this compound on leukemic cells, based on established cell viability assay methods [4].

Materials

- Cell Lines: Human Acute Myeloid Leukemia (AML) cell lines (e.g., THP-1, KG-1a, Kasumi-1) [4].

- Compound: this compound. A typical stock solution is prepared at 10 mM in DMSO and stored at -20°C [1].

- Equipment: Microplate reader, CO₂ incubator, laminar flow hood.

- Reagents: Cell Counting Kit-8 (CCK-8) or similar MTT reagent, cell culture media and supplements [4].

Procedure

- Cell Plating: Harvest exponentially growing leukemic cells and seed them in a 96-well plate at a density of 1,000 cells per well [4].

- Compound Treatment: Treat the cells with this compound across a range of concentrations. Include control wells with cells and DMSO vehicle only.

- Incubation: Incubate the plate in a humidified incubator (37°C, 5% CO₂) for the desired duration (e.g., 24, 48, or 72 hours) [4].

- Viability Measurement:

- Add 10 µL of CCK-8 solution directly to each well.

- Incubate the plate for 2 hours at 37°C [4].

- Measure the absorbance at 450 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control group. The half-maximal inhibitory concentration (IC₅₀) can be determined using non-linear regression analysis of the dose-response data [4].

Complementary Assays for Mechanism of Action

To comprehensively evaluate the effects of this compound, you can perform the following additional assays, which were used in a related study on a PI3K/mTOR inhibitor in AML [4].

Apoptosis Assay by Flow Cytometry

- Principle: Measures phosphatidylserine externalization on the cell membrane.

- Procedure: After treatment with this compound, cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells [4].

Cell Cycle Analysis by Flow Cytometry

- Principle: Determines the DNA content to analyze cell cycle distribution.

- Procedure: After treatment, fix cells in pre-chilled 70% ethanol overnight. Following a PBS wash, stain the DNA with a Propidium Iodide solution and analyze via flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases [4].

Important Considerations for Your Research

- Clinical Status: The clinical development status of this compound is unclear beyond the Phase I trial in healthy volunteers initiated in 2010 [2] [3]. It may be considered a research tool.

- Synergistic Potential: Research suggests that kinase inhibitors like this compound can exhibit enhanced anti-leukemic effects when used in combination. The referenced study found a synergistic effect when a PI3K/mTOR inhibitor was combined with a SIRT2 inhibitor, significantly lowering the IC₅₀ [4]. This highlights a valuable strategy for your own experimental design.

- Solution Preparation: When preparing stock solutions, note that DMSO concentration should be kept constant (e.g., below 0.1%) across all treatments to avoid solvent toxicity. This compound has a measured solubility of ≥ 2.08 mg/mL (3.24 mM) in a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].

Research Gaps and Future Directions

The available information on this compound is limited. To build a robust research protocol, you may need to:

- Extrapolate Details: Use established protocols for other FLT3 inhibitors (like quizartinib) [5] to infer optimal dosing ranges and treatment durations.

- Investigate Specifics: Determine the exact IC₅₀ values and the most effective combination partners for this compound in various leukemic cell lines through pilot experiments.

References

- 1. This compound | Multikinase Inhibitor [medchemexpress.com]

- 2. 4SC Announces Start of Dosing in First-in-Man Phase I ... [technologynetworks.com]

- 3. 4SC AG Announces Start of Dosing in First-in-Man Phase I ... [biospace.com]

- 4. SIRT2 inhibitor SirReal2 enhances anti‐tumor effects of ... [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic strategies towards benzothiazole-based compounds ... [pubs.rsc.org]

4SC-203 angiogenesis inhibition experimental procedures

Mechanism of Action and Primary Targets

4SC-203 is a small molecule multi-kinase inhibitor that exhibits antineoplastic activity by targeting key receptors involved in cancer cell proliferation and angiogenesis [1] [2] [3]. The table below summarizes its primary protein targets.

| Target | Action | Biological Role |

|---|---|---|

| FLT3 (FMS-like tyrosine kinase 3) [1] [2] [4] | Modulator/Inhibitor [1] | Regulates survival and proliferation of hematopoietic cells; mutations are common in Acute Myeloid Leukemia (AML) [1]. |

| FLT3 Mutants [2] [4] | Inhibitor [2] | Constitutively active mutants drive oncogenic signaling; inhibition is crucial in AML [2]. |

| VEGFRs (Vascular Endothelial Growth Factor Receptors) [2] [3] | Inhibitor [2] | Key regulators of angiogenesis; inhibition disrupts tumor blood supply [2]. |

| Axl, Alk, Fak, Trk receptors [4] | Inhibitor [4] | Additional kinases implicated in tumor growth and survival pathways [4]. |

Chemical and Physical Profile

The following table outlines the key identifiers and properties of this compound for experimental use.

| Property | Description |

|---|---|

| Chemical Formula | C({33})H({38})N({8})O({4})S [1] [2] [4] |

| Molecular Weight | 642.77 g/mol [1] [2] [4] |

| CAS Number | 895533-09-2 [1] [2] [4] |

| IUPAC Name | 1-(2-methoxy-5-methylphenyl)-3-[6-({6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl}amino)-1,3-benzothiazol-2-yl]urea [1] |

| SMILES | COC1=CC=C(C)C=C1NC(=O)NC1=NC2=CC=C(NC3=NC=NC4=CC(OCCCN5CCN(C)CC5)=C(OC)C=C34)C=C2S1 [1] |

| Solubility (DMSO) | 100 mg/mL (155.57 mM) [3] to 125 mg/mL [2] |

Signaling Pathway Diagram

The diagram below illustrates the primary signaling pathway through which this compound exerts its effects, based on its known kinase targets.

Diagram 1: this compound inhibits key oncogenic kinases to block tumor growth and angiogenesis.

Application Considerations

- Clinical Context: this compound has been investigated in a Phase I clinical trial for the treatment of Acute Myeloid Leukemia (AML), where it was shown to be well-tolerated [1] [3].

- In Vivo Evidence: Preclinical studies have demonstrated significant antitumor activity for this compound in models relevant to AML [4].

References

- 1. - 4 : Uses, Interactions, Mechanism of Action | DrugBank Online SC 203 [go.drugbank.com]

- 2. This compound | Multikinase Inhibitor [medchemexpress.com]

- 3. This compound | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. - 4 | Flt3 | Axl | Alk | Fak | VEGF-R2 | Trk SC | TargetMol 203 Inhibitor [targetmol.com]

4SC-203 DMSO solubility and stock solution preparation

Compound Background: 4SC-203

This compound is a novel, intravenously administered small-molecule multi-target kinase inhibitor [1] [2]. Its targeted profile includes:

- Primary Targets: High selectivity against FMS-like tyrosine kinase 3 (FLT3), including FLT3 mutants [1] [2].

- Secondary Targets: Also shows activity against vascular endothelial growth factor receptors (VEGF-R), which are crucial for angiogenesis (the formation of new blood vessels that support tumor growth) [1] [2].

- Clinical Status: A First-in-Man Phase I study in healthy volunteers has been completed. The compound was reported to be safe and well-tolerated, with pharmacokinetics displaying an expected dose-dependent increase [2].

Theoretical Framework for Solubility

For a research compound like this compound, specific solubility data might be proprietary. The following information outlines the general scientific principles that guide solubility prediction and measurement for organic molecules in a research setting.

Table 1: Key Factors Influencing Solubility of Organic Compounds

| Factor | Description & Impact on Solubility | Relevance to Experimental Protocol |

|---|---|---|

| Molecular Structure | Determines the compound's ability to interact with solvent molecules. Features like lipophilicity, hydrogen bonding, and crystal packing are critical [3]. | The structure of this compound dictates its inherent "like dissolves in like" affinity for DMSO. |

| Temperature | For most solid compounds, higher temperature increases solubility by providing energy to break apart the crystal lattice [3]. | Consistent temperature during stock solution preparation is key for reproducibility. |

| pH & Ionization | The solubility of ionizable compounds is highly dependent on the pH of the solvent medium. A change in pH can protonate or deprotonate the molecule, drastically altering its solubility [3]. | While relevant for aqueous biological buffers, this is less critical for preparation in pure DMSO. |

| Polymorphic Form | A compound can exist in multiple crystalline forms (polymorphs), each with different solubility properties [3]. | The specific solid form of the supplied this compound powder can affect its dissolution rate and maximum solubility in DMSO. |

The following diagram illustrates the workflow for a physics-based approach to solubility prediction, which is often used in drug discovery to guide experimental work.

Generic Protocol for Stock Solution Preparation

This is a standard protocol for preparing stock solutions of research compounds and should be validated for this compound with lab-specific data.

Materials

- Compound: this compound (as supplied, note the salt form and molecular weight).

- Solvent: High-Purity, Anhydrous DMSO (e.g., ≥99.9% ACS grade). Hyroscopic DMSO readily absorbs water, which can affect solubility and compound stability.

- Equipment: Analytical balance, calibrated micropipettes, glass vials (e.g., 2-4 mL clear glass vials with PTFE-lined caps), sonication bath, vortex mixer, optional magnetic stirrer.

Preparation Workflow

The following diagram outlines the key steps in the stock solution preparation process, highlighting critical control points to ensure quality.

Detailed Methodology

Calculation: Determine the required mass of this compound to achieve the target concentration in the desired volume of DMSO. For example, to prepare 1 mL of a 50 mM stock solution:

- You need the molecular weight (MW) of this compound.

- Mass (mg) = (Desired Concentration in mM) × (MW in g/mol) × (Volume in mL) / 1000

Weighing: Tare the empty vial on the analytical balance. Add the calculated mass of this compound powder. Record the actual mass used for precise concentration calculation.

Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial containing the powder. To minimize water absorption, handle DMSO in a dry environment and keep the container tightly sealed.

Dissolution:

- Vortex: Cap the vial securely and vortex for 1-2 minutes.

- Sonication: If not fully dissolved, place the vial in a sonication bath at room temperature for 5-15 minutes. Avoid excessive heating.

- Optional Stirring: For larger volumes or difficult-to-dissolve compounds, gentle stirring with a micro stir bar can be effective.

Inspection: Visually inspect the solution against a light and dark background. The solution should be clear and without any visible particles or cloudiness. The presence of precipitate indicates that the solubility limit has been exceeded, and a more dilute stock solution may be required.

Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize contact with air.

Storage: Store aliquots at -20°C or preferably -80°C in a non-frost-free freezer to maintain stability. Protect from light.

Critical Considerations & Safety

- Lack of Specific Data: The most significant risk is the absence of publicly available, specific solubility data for this compound in DMSO. The maximum achievable concentration is unknown.